molecular formula C6H10N4S B12273875 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine

1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine

Cat. No.: B12273875
M. Wt: 170.24 g/mol
InChI Key: SRRWTNXDIUFOOG-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate azetidinone derivative. One common method involves the use of alkyl halides and bases such as potassium carbonate in a solvent like ethanol or acetone. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine stands out due to its unique combination of the thiadiazole and azetidine moieties, which may contribute to its distinct biological activities and potential applications. The presence of the azetidine ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-amine

InChI

InChI=1S/C6H10N4S/c1-4-8-9-6(11-4)10-2-5(7)3-10/h5H,2-3,7H2,1H3

InChI Key

SRRWTNXDIUFOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)N

Origin of Product

United States

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